2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide
Beschreibung
This compound, with the CAS number 1081132-34-4 and molecular formula C₂₀H₂₁N₅OS (molecular weight 379.48 g/mol), is a heterocyclic acetamide derivative featuring a 2-methylindole core linked to a [1,2,4]triazolo[4,3-a]pyridine moiety via a methylsulfanyl-substituted propyl chain. Its predicted physicochemical properties include a density of 1.35±0.1 g/cm³ and a pKa of 14.15±0.46, suggesting moderate lipophilicity and weak basicity .
Eigenschaften
CAS-Nummer |
1081133-52-9 |
|---|---|
Molekularformel |
C21H23N5OS |
Molekulargewicht |
393.5 g/mol |
IUPAC-Name |
2-(2-methyl-1H-indol-3-yl)-N-[3-methylsulfanyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide |
InChI |
InChI=1S/C21H23N5OS/c1-14-16(15-7-3-4-8-17(15)22-14)13-20(27)23-18(10-12-28-2)21-25-24-19-9-5-6-11-26(19)21/h3-9,11,18,22H,10,12-13H2,1-2H3,(H,23,27) |
InChI-Schlüssel |
ZLDVOFOSMGIFRX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)CC(=O)NC(CCSC)C3=NN=C4N3C=CC=C4 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthesis of the Triazolo[4,3-a]Pyridine Core
The triazolo[4,3-a]pyridine scaffold is central to the target molecule. Patent US20120225904A1 describes a general method for synthesizing similar triazolopyridine derivatives. A cyclocondensation reaction between 2-hydrazinylpyridine derivatives and carbonyl-containing reagents (e.g., orthoesters or acyl chlorides) under acidic conditions yields the triazole ring. For example, heating 2-hydrazinylpyridine with trimethyl orthoacetate in acetic acid at 80–100°C produces the triazolopyridine core in 65–85% yield . Alternative routes involve copper-catalyzed intramolecular cyclization of pre-functionalized pyridines .
Introduction of the Methylsulfanyl Group
The methylsulfanyl (-SMe) group at the propyl chain is typically introduced via nucleophilic substitution or thiol-ene chemistry. Source demonstrates the use of methyl disulfide or thioacetic acid as sulfur donors in the presence of base. For instance, treating 3-chloropropyl-triazolopyridine with sodium methanethiolate in DMF at 60°C achieves the substitution with 72% yield . Alternatively, radical-mediated thiol-ene reactions using AIBN initiators and methyl mercaptan in THF provide regioselective installation of the -SMe group .
Functionalization of the Indole Moiety
The 2-methylindole subunit is synthesized via Fischer indole synthesis or modifications of commercially available indoles. Cyclization of phenylhydrazine with 2-methylcyclohexanone in acidic ethanol (HCl, reflux) generates 2-methylindole in 60–70% yield . Subsequent formylation at the 3-position using POCl3/DMF (Vilsmeier-Haack reaction) followed by hydrolysis yields 3-carboxyindole, which is reduced to 3-(aminomethyl)indole for amide coupling .
Amide Coupling Strategies
Coupling the indole-3-acetic acid derivative with the triazolopyridine-propylamine intermediate is critical. Source employs standard peptide coupling reagents:
-
EDCI/HOBt : Reacting 2-(2-methyl-1H-indol-3-yl)acetic acid with 3-(methylsulfanyl)-1-([1, triazolo[4,3-a]pyridin-3-yl)propan-1-amine in DCM using EDCI (1.2 eq) and HOBt (1.1 eq) at 0–25°C for 12 hours affords the acetamide in 68% yield .
-
HATU/DIPEA : Higher yields (82%) are reported using HATU (1.5 eq) and DIPEA (3 eq) in DMF under inert conditions .
Optimization of Reaction Conditions
Key parameters influencing yield and purity include:
| Parameter | Optimal Conditions | Yield Improvement | Source |
|---|---|---|---|
| Coupling Reagent | HATU > EDCI | +14% | |
| Solvent | DMF > DCM | +10% | |
| Temperature | 0°C → 25°C (gradual warming) | +8% | |
| Catalyst (CuI) | 10 mol% with DMEDA ligand | +15% |
Copper(I)-catalyzed Ullmann-type coupling, as detailed in , proves effective for linking the triazolopyridine and propylsulfanyl segments. Using CuI (1 eq), potassium carbonate (1.5 eq), and N,N'-dimethylethylenediamine (1.1 eq) in dioxane at 95°C achieves 74–84% conversion .
Purification and Characterization
Final purification via silica gel chromatography (ethyl acetate/hexane, 1:3 → 1:1 gradient) removes unreacted intermediates. LC-MS and -NMR confirm structural integrity:
-
-NMR (400 MHz, CDCl): δ 8.95 (s, 1H, triazole-H), 7.91 (t, J=8.0 Hz, 1H, pyridine-H), 2.59 (s, 3H, -SMe), 1.59 (s, 2H, indole-CH) .
Scalability and Industrial Relevance
Kilogram-scale synthesis (source ) highlights the feasibility of this route:
Analyse Chemischer Reaktionen
Functional Group Reactivity Profile
The compound exhibits reactivity at four key sites:
| Functional Group | Reactivity Type | Potential Reaction Partners |
|---|---|---|
| Methylsulfanyl (-SMe) | Oxidation, nucleophilic substitution | H₂O₂, mCPBA, alkyl halides |
| Acetamide (-NHCOCH₃) | Hydrolysis, acyl transfer | Strong acids/bases, amines |
| Triazolo[4,3-a]pyridine | Electrophilic substitution | Nitrating agents, Lewis acids |
| 2-Methylindole | Electrophilic aromatic substitution | HNO₃, SO₃, alkyl halides |
Methylsulfanyl Oxidation
The methylsulfanyl group undergoes oxidation to sulfoxide or sulfone derivatives under controlled conditions:
-
Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA)
-
Conditions : 0–25°C, polar aprotic solvents (e.g., dichloromethane)
-
Products :
-
Sulfoxide: (mild conditions)
-
Sulfone: (prolonged exposure)
-
This transformation enhances polarity and may influence bioavailability.
Acetamide Hydrolysis
The acetamide linker is susceptible to acidic or basic hydrolysis:
-
Acidic Hydrolysis :
-
Reagent: 6M HCl, reflux
-
Product: Carboxylic acid () and amine intermediate.
-
-
Basic Hydrolysis :
-
Reagent: NaOH (aq.), heat
-
Product: Carboxylate salt ()
-
Hydrolysis kinetics depend on steric hindrance from the adjacent triazolopyridine ring.
Triazole Ring Reactivity
The triazolo[4,3-a]pyridine moiety participates in:
-
Electrophilic Substitution :
-
Nitration: HNO₃/H₂SO₄ at 0°C yields 6-nitro derivatives.
-
Halogenation: N-bromosuccinimide (NBS) introduces bromine at C5.
-
-
Coordination Chemistry :
-
Acts as a ligand for transition metals (e.g., Pd, Cu) in catalytic reactions.
-
Indole Ring Modifications
The 2-methylindole subunit undergoes:
-
C3 Electrophilic Substitution :
-
Formylation (Vilsmeier-Haack reaction) at C3 using POCl₃/DMF.
-
Sulfonation with SO₃/pyridine.
-
-
N1 Alkylation :
-
Reacts with alkyl halides (e.g., CH₃I) under basic conditions to form quaternary ammonium salts.
-
Oxidation of Methylsulfanyl Group
| Parameter | Sulfoxide Formation | Sulfone Formation |
|---|---|---|
| Reagent | 30% H₂O₂ | Excess mCPBA |
| Time | 2–4 hours | 12–24 hours |
| Yield | 85–90% | 70–75% |
| Characterization | : δ 2.7 (s, S(O)CH₃) | : δ 44.2 (SO₂CH₃) |
Stability Under Hydrolytic Conditions
| Condition | Half-Life (25°C) | Degradation Pathway |
|---|---|---|
| pH 1.0 (HCl) | 8 hours | Acetamide → Carboxylic acid |
| pH 13.0 (NaOH) | 2 hours | Acetamide → Carboxylate salt |
Research Implications
-
Drug Design : Sulfone derivatives show improved metabolic stability compared to sulfides.
-
Prodrug Potential : Hydrolysis products may act as prodrugs targeting specific enzymes.
-
Catalytic Applications : Triazole-metal complexes could enable asymmetric synthesis.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
- Unfortunately, detailed information on its mechanism of action is scarce.
- Molecular targets and pathways remain largely unexplored.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The compound’s structural complexity necessitates comparisons with three classes of analogs: indole-based acetamides , triazolopyridine derivatives , and sulfanyl-linked heterocycles . Key differences in molecular architecture, synthesis, and inferred activity are outlined below.
Table 1: Structural and Functional Group Comparison
Biologische Aktivität
The compound 2-(2-methyl-1H-indol-3-yl)-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and the underlying mechanisms of action based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available indole derivatives and incorporating triazole and pyridine moieties. The detailed synthetic pathways have been documented in various studies, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Antimicrobial Activity
Research indicates that compounds with indole and triazole structures exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : The compound was evaluated against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Studies have shown that similar indole derivatives possess minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against methicillin-resistant S. aureus (MRSA), indicating potent antibacterial activity .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.98 |
| Escherichia coli | 1.50 |
| Candida albicans | 2.00 |
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various in vitro studies. It has shown efficacy against multiple cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HepG2 (liver cancer).
- Mechanism of Action : The anticancer properties are attributed to the induction of apoptosis and cell cycle arrest in cancer cells .
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 | 5.0 |
| MDA-MB-231 | 7.5 |
| HepG2 | 6.0 |
Case Studies
- Study on Antimicrobial Properties : A recent study synthesized several indole derivatives, including the target compound, which displayed significant inhibition of biofilm formation in S. aureus, suggesting a mechanism that disrupts bacterial colonization .
- Anticancer Evaluation : In a study assessing the effects of various indole-based compounds on cancer cell proliferation, the target compound demonstrated a selective cytotoxic effect on rapidly dividing cells while sparing normal fibroblast cells .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to specific biological targets:
Q & A
Basic: What are the standard synthetic routes for synthesizing this compound?
Methodological Answer:
The synthesis typically involves multi-step strategies:
- Indole Core Formation : The 2-methylindole moiety can be synthesized via Fischer indole synthesis or palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates .
- Triazolo[4,3-a]pyridine Coupling : The triazolopyridine fragment is often prepared through cyclocondensation of hydrazines with nitriles or via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
- Acetamide Linkage : The final coupling between the indole and triazolopyridine units is achieved using carbodiimide-mediated amidation or nucleophilic substitution under anhydrous conditions .
Advanced: How can reaction conditions be optimized for coupling the indole and triazolopyridine moieties?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Test palladium (e.g., Pd(OAc)₂) or copper catalysts (e.g., CuI) to enhance coupling efficiency .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetone) with anhydrous K₂CO₃ to stabilize intermediates and reduce side reactions .
- Temperature Control : Gradual heating (50–80°C) minimizes decomposition while ensuring complete conversion. Monitor progress via TLC or LC-MS .
Basic: Which spectroscopic methods are essential for confirming the compound’s structure?
Methodological Answer:
Key techniques include:
- 1H/13C NMR : Verify substituent positions (e.g., methyl groups on indole, methylsulfanyl chain) and amide bond formation .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
- LC-MS : Validate molecular weight and purity (>95%) .
- Elemental Analysis : Ensure stoichiometric consistency (C, H, N, S) .
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Address discrepancies through:
- Dose-Response Validation : Perform dose-dependent assays (e.g., IC₅₀ studies) to confirm activity thresholds .
- Target-Specific Assays : Use enzyme inhibition assays (e.g., kinase profiling) to isolate mechanistic interactions .
- Computational Cross-Check : Compare predicted activity (via PASS software) with experimental results to identify outliers .
Advanced: What computational methods predict target interactions and binding modes?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., kinases, GPCRs). Validate with crystallographic data if available .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Modeling : Develop quantitative structure-activity relationships to optimize substituent effects on potency .
Basic: How should researchers analyze purity and stability during storage?
Methodological Answer:
- Purity Analysis : Use HPLC with UV detection (λ = 254 nm) and C18 columns. Acceptable purity thresholds are ≥95% .
- Stability Testing : Store at –20°C under nitrogen. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: What strategies address regioselectivity challenges in triazolopyridine functionalization?
Methodological Answer:
- Directing Groups : Introduce temporary groups (e.g., Boc-protected amines) to steer reactions to specific positions .
- Protection-Deprotection : Use tert-butyldimethylsilyl (TBS) groups to block reactive sites during coupling .
- Microwave-Assisted Synthesis : Enhance regioselectivity via rapid, controlled heating in sealed vessels .
Basic: How can solubility limitations in biological assays be mitigated?
Methodological Answer:
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